2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane
Description
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. Its structure comprises a spiro[3.5]nonane core substituted with benzyl and phenyl groups at positions 2 and 7, respectively, and two oxygen atoms at positions 6 and 6. This compound belongs to a broader class of spirocycles known for their conformational rigidity and diverse bioactivity, including applications in sigma receptor (SR) modulation and antimicrobial agents .
Properties
IUPAC Name |
2-benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-7-16(8-4-1)11-20-12-19(13-20)14-21-18(22-15-19)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJBPYEROIUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1CC3=CC=CC=C3)COC(OC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646096 | |
| Record name | 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-17-2 | |
| Record name | 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key features of the different preparation methods for 2-benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane:
| Method | Steps Involved | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Chloroacetylation & Cyclization | Chloroacetylation → Self-Cyclization → Reduction → Hydrogenation | Up to 60% | Simple reagents, good yields | Multi-step process can complicate purification |
| Acid Acceptors & Ring Closure | Reflux with benzylamine → Isolation | High | Faster reaction times, higher purity | Requires specific reagents and conditions |
Research Findings
Recent studies have shown that variations in solvent choice, temperature control during reactions, and the type of bases used significantly impact both the yield and purity of the final product. For instance, using triethylamine as a base in chloroacetylation has been reported to provide better yields compared to other bases due to its ability to stabilize intermediates during the reaction.
Moreover, advancements in catalytic hydrogenation techniques have improved the efficiency of removing protecting groups without compromising product integrity, further enhancing overall yields in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study .
Comparison with Similar Compounds
Oxygen/Nitrogen Substitution Patterns
- 6,8-Dioxa-2-azaspiro[3.5]nonane derivatives: The presence of two oxygen atoms (6,8-dioxa) and one nitrogen (2-aza) distinguishes this scaffold.
- 2,7-Diazaspiro[3.5]nonane derivatives: Replacing oxygen with nitrogen (e.g., 2,7-diazaspiro[3.5]nonane) improves affinity for sigma receptors (S1R/S2R). Compounds like 4b and 5b (from ) exhibited nanomolar Ki values (10–19 nM) for S1R, attributed to optimal hydrophobic interactions and nitrogen positioning .
Spiro Ring Size and Functional Groups
- 2-Oxa-7-azaspiro[3.5]nonane: This analog (CAS: 1523571-04-1) demonstrates the impact of oxygen placement; its hemioxalate salt is used in intermediate synthesis but lacks direct bioactivity data .
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane: A structurally distinct bicyclic compound with antimicrobial activity against Gram-positive (S. aureus) and Gram-negative (Aeromonas hydrophila) pathogens, highlighting the role of diaza-dioxo motifs in antimicrobial design .
Sigma Receptor (SR) Ligands
Compounds based on the 2,7-diazaspiro[3.5]nonane scaffold (e.g., 4b, 5b) showed high S1R affinity (Ki = 10–19 nM) and subtype selectivity (S1R:S2R >7-fold), making them candidates for neuropathic pain treatment . In contrast, diazabicyclo[4.3.0]nonane derivatives (e.g., 8c, 8f) exhibited reduced affinity unless substituted with benzyl or phenylethyl groups, emphasizing the importance of hydrophobic side chains .
Table 1: Affinity Comparison of Spirocyclic SR Ligands
Antimicrobial and Antioxidant Activity
- 3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane: Exhibited broad-spectrum activity against Vibrio ordalii and S. aureus (MIC = 2–8 µg/mL), linked to its diaza-dioxo core and benzyl substituent .
- 1,4-Diaza-2,5-dioxo-3-isobutyl bicyclo[4.3.0]nonane: Demonstrated dual antimicrobial and antioxidant effects, suggesting spirocycles with electron-withdrawing groups enhance reactive oxygen species (ROS) scavenging .
Biological Activity
2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article will delve into the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C19H21NO2
- Molecular Weight : 295.38 g/mol
- CAS Number : 885518-17-2
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The following are common methods used:
- Cyclization Reactions : Involves the cyclization of appropriate precursors under controlled conditions.
- Catalytic Hydrogenation : Used to remove protective groups and yield the final product.
- Reduction Reactions : Employing agents like lithium aluminum hydride to obtain reduced derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for high specificity in binding, which can modulate the activity of target molecules, leading to various biological effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds exhibit significant antimicrobial properties against various pathogens, suggesting potential therapeutic applications in treating infections.
- Cytotoxic Effects : Research has indicated that this compound shows cytotoxic effects on cancer cell lines, indicating its potential as an anti-cancer agent.
- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6,8-Dioxa-2-azaspiro[3.5]nonane | Spirocyclic | Moderate antimicrobial |
| 7-Phenyl-2-(phenylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane | Spirocyclic | High cytotoxicity against cancer cells |
The unique structure of this compound differentiates it from related compounds, providing distinct biological activities that warrant further exploration.
Q & A
Q. What are the typical synthetic routes for preparing 2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane, and what are the critical reaction conditions?
The synthesis involves multi-step protocols, including cyclization of precursors such as 3-((benzylamino)methyl)oxetane derivatives. Key steps include:
- Step 1 : Reaction with chloroacetyl chloride in a solvent (e.g., dichloromethane) using a base (e.g., triethylamine or potassium carbonate) to form intermediates .
- Step 2 : Self-cyclization under inert atmospheres with strong bases like sodium hydride .
- Step 3 : Reduction using agents like lithium aluminum hydride, followed by catalytic hydrogenation to remove protecting groups . Yield optimization requires precise temperature control and solvent selection (e.g., DMF for cyclization).
Q. How can researchers confirm the structural integrity of this compound?
Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions.
- X-ray crystallography for absolute configuration determination, especially for chiral centers .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy to identify functional groups (e.g., carbonyls in oxidized derivatives) .
Q. What in vitro assays are suitable for initial screening of biological activity in this compound?
- Enzyme inhibition assays : Test FAAH (fatty acid amide hydrolase) inhibition using fluorometric substrates .
- Receptor binding studies : Screen for sigma receptor (S1R/S2R) affinity via competitive radioligand binding assays (e.g., using [³H]DTG) .
- Anticonvulsant models : Employ rodent seizure models (e.g., pentylenetetrazole-induced seizures) to assess activity .
Advanced Research Questions
Q. How does the substitution pattern on the spirocyclic core influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Benzyl/phenyl groups : Enhance lipophilicity and blood-brain barrier penetration, critical for CNS targets like sigma receptors .
- Oxygen/nitrogen positioning : Modulates hydrogen bonding with enzymatic active sites (e.g., FAAH inhibition correlates with spirocyclic oxygen placement) .
- Methyl substituents : Improve metabolic stability (e.g., 9-methyl derivatives show prolonged half-life in hepatic microsome assays) .
Q. What computational strategies predict the binding mode of this compound to molecular targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with FAAH or S1R, focusing on the spirocyclic core’s fit into hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking poses .
- Free energy calculations : Apply MM/GBSA to estimate binding affinities and guide lead optimization .
Q. How can contradictory biological data (e.g., variable IC₅₀ values across assays) be resolved?
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Compare results from fluorometric (FAAH) vs. radiometric (S1R) methods to confirm target specificity .
- Metabolic stability testing : Rule out false negatives caused by rapid compound degradation in cell-based assays .
- Structural analogs : Synthesize and test derivatives to isolate contributions of specific substituents .
Q. What methods enable enantioselective synthesis of chiral spirocyclic derivatives?
- Chiral catalysts : Use asymmetric phase-transfer catalysts (e.g., cinchona alkaloids) during cyclization steps .
- Chiral resolution : Separate enantiomers via HPLC with chiral stationary phases (e.g., amylose-based columns) .
- X-ray crystallography : Confirm enantiomeric purity and assign absolute configurations .
Q. What experimental approaches assess the compound’s toxicity profile in preclinical studies?
- In vitro cytotoxicity : Test against HEK-293 or HepG2 cells using MTT assays to determine IC₅₀ values .
- In vivo acute toxicity : Administer escalating doses in rodents (OECD 423 guidelines) to establish LD₅₀ .
- Genotoxicity screening : Perform Ames tests or comet assays to evaluate mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
